N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
1. Potential Anticancer Agent
N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide derivatives have been explored for their potential use as anticancer agents. Research indicates that these compounds can exhibit antiproliferative activity against a range of tumor cell lines, including breast cancer and leukemia cells. Structural modifications in these compounds can enhance their antitumor efficacy, making them potential candidates for cancer therapy development (Motavallizadeh et al., 2014).
2. Analgesic and Anti-Inflammatory Properties
Some derivatives of this compound have shown promising analgesic and anti-inflammatory properties. These findings suggest the potential of these compounds in the treatment of pain and inflammation-related disorders (Ş. Küçükgüzel et al., 2013).
3. Antimicrobial Activity
Research into the antimicrobial properties of this compound derivatives has revealed their potential as antibacterial and antifungal agents. This opens up possibilities for their use in combating various microbial infections (S. Y. Hassan, 2013).
4. Neuroprotective Effects
Some derivatives of this compound have been studied for their neuroprotective effects, particularly in the context of preventing cerebral vasospasm following subarachnoid hemorrhage. This suggests a potential role in neuroprotection and the treatment of neurological complications post-hemorrhage (M. Zuccarello et al., 1996).
5. Antimalarial Activity
This compound derivatives have also been investigated for their antimalarial properties. This research is significant for the development of new antimalarial drugs, particularly in creating compounds with higher efficacy and lower toxicity (N. Boechat et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)14-6-2-4-8-16(14)25(23,24)22-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21-22H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXGIMADNPEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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